cyclohexyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Formation of the indole core: Using Fischer indole synthesis with appropriate starting materials.
Introduction of the cyclohexanecarbonyl group: This can be achieved through acylation reactions.
Attachment of the 4-fluorophenoxyethyl group: This step may involve etherification reactions using suitable reagents and conditions.
Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the cyclohexanecarbonyl and 4-fluorophenoxyethyl groups can enhance its binding affinity and specificity. These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE can be compared with other indole derivatives, such as:
1-CYCLOHEXANECARBONYL-2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE: This compound has a similar structure but contains an oxadiazole ring instead of the indole core.
Indole-3-carboxamide derivatives: These compounds have carboxamide groups at different positions on the indole ring and exhibit unique biological activities.
The uniqueness of 3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24FNO2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
cyclohexyl-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C23H24FNO2/c24-18-10-12-19(13-11-18)27-15-14-25-16-21(20-8-4-5-9-22(20)25)23(26)17-6-2-1-3-7-17/h4-5,8-13,16-17H,1-3,6-7,14-15H2 |
InChI Key |
STLBQXJBLCTVHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
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